molecular formula C8H17ClO B13204165 1-Chloro-4-methoxy-2-methylhexane

1-Chloro-4-methoxy-2-methylhexane

Katalognummer: B13204165
Molekulargewicht: 164.67 g/mol
InChI-Schlüssel: TTXSZOLYLHBMIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-methoxy-2-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, where the hexane chain is substituted with a chlorine atom at the first position, a methoxy group at the fourth position, and a methyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2-methylhexane using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-methoxy-2-methylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 4-methoxy-2-methylhexanol or corresponding amines.

    Oxidation: Formation of 4-methoxy-2-methylhexanal or 4-methoxy-2-methylhexanone.

    Reduction: Formation of 4-methoxy-2-methylhexane.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-methoxy-2-methylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-chloro-4-methoxy-2-methylhexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is metabolized to form active or inactive metabolites.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-2-methylhexane: Similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.

    4-Methoxy-2-methylhexane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    1-Chloro-4-methoxypentane: Shorter carbon chain, resulting in different physical and chemical properties.

Uniqueness: 1-Chloro-4-methoxy-2-methylhexane is unique due to the presence of both chlorine and methoxy substituents on the hexane chain

Eigenschaften

Molekularformel

C8H17ClO

Molekulargewicht

164.67 g/mol

IUPAC-Name

1-chloro-4-methoxy-2-methylhexane

InChI

InChI=1S/C8H17ClO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3

InChI-Schlüssel

TTXSZOLYLHBMIF-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(C)CCl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.